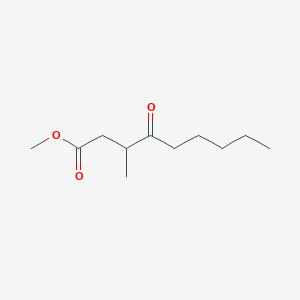
3-Methyl-3,5-diphenyl-1,2-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,5-diphenyl-1,2-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of heterocyclic acetals characterized by a five-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes two phenyl groups and a methyl group attached to the dioxolane ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-3,5-diphenyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . The reaction typically involves heating the reactants under reflux with a suitable acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient separation techniques to ensure high yield and purity. Continuous flow reactors and advanced distillation methods are often employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3,5-diphenyl-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions vary depending on the nucleophile, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-3,5-diphenyl-1,2-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism by which 3-Methyl-3,5-diphenyl-1,2-dioxolane exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with a similar ring structure but without the phenyl and methyl groups.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, differing in reactivity and stability.
1,3-Dioxane: A six-membered ring analog with different chemical properties.
Uniqueness: 3-Methyl-3,5-diphenyl-1,2-dioxolane is unique due to its specific substituents, which confer distinct reactivity and stability compared to other dioxolanes. The presence of phenyl groups enhances its stability and makes it suitable for various applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
85981-77-7 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-methyl-3,5-diphenyldioxolane |
InChI |
InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)12-15(17-18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clave InChI |
LQCWRODPHHFJGH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


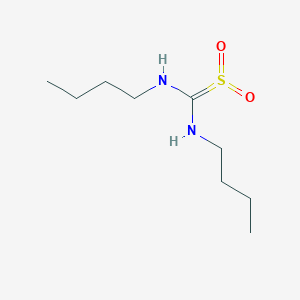

![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
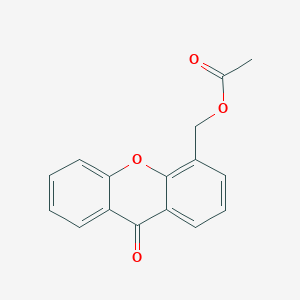

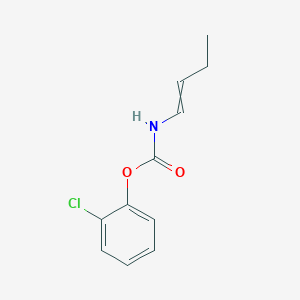

![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
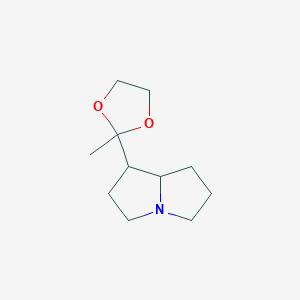
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
